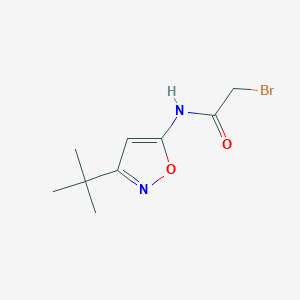
2-bromo-N-(3-tert-butyl-1,2-oxazol-5-yl)acetamide
Descripción general
Descripción
2-bromo-N-(3-tert-butyl-1,2-oxazol-5-yl)acetamide is a chemical compound with the molecular formula C9H13BrN2O2 and a molecular weight of 261.12 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom attached to an acetamide group, which is further connected to a 1,2-oxazole ring substituted with a tert-butyl group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Aplicaciones Científicas De Investigación
Biological Effects of Related Acetamide Derivatives
Acetamide derivatives, including those structurally similar to 2-bromo-N-(3-tert-butyl-1,2-oxazol-5-yl)acetamide, have been studied for their biological effects. For instance, the biological consequences of exposure to various acetamide derivatives have been extensively reviewed, highlighting their commercial importance and the diverse biological responses they elicit (Kennedy, 2001).
Synthetic and Catalytic Applications
Catalytic non-enzymatic kinetic resolution processes have gained popularity within the synthetic community. Studies have developed catalytic procedures providing high enantioselectivity and yield for both products and recovered starting materials, indicating the potential application of specific acetamide derivatives in asymmetric synthesis (Pellissier, 2011).
Environmental and Toxicological Studies
The degradation and environmental fate of related compounds, such as acetaminophen and its derivatives, have been explored using advanced oxidation processes (AOPs). These studies contribute to understanding the environmental behavior and potential risks associated with similar chemical compounds (Qutob et al., 2022).
Advanced Materials and Chemical Synthesis
Research on polymethyl methacrylate-based plastic scintillators incorporating similar oxazolyl derivatives demonstrates the utility of these compounds in enhancing the properties of scintillation materials. These findings suggest potential applications in developing advanced materials for radiation detection (Salimgareeva & Kolesov, 2005).
Propiedades
IUPAC Name |
2-bromo-N-(3-tert-butyl-1,2-oxazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-9(2,3)6-4-8(14-12-6)11-7(13)5-10/h4H,5H2,1-3H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQOPAUOBHJHTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide](/img/structure/B3306700.png)
![2-[(4-Bromophenyl)methylene]-4-hydroxy-6-methylbenzo[b]furan-3-one](/img/structure/B3306707.png)
![3,4-dimethyl-7-(pyridin-4-yl)-6H-[1]benzofuro[3,2-b]chromeno[4,3-d]pyridin-6-one](/img/structure/B3306716.png)
![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B3306717.png)
![4-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B3306724.png)
![2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B3306733.png)
![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}pyridine-3-carboxamide](/img/structure/B3306736.png)

![5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran](/img/structure/B3306742.png)
![2-[(3-Bromophenyl)methylene]-4-hydroxy-6-methylbenzo[b]furan-3-one](/img/structure/B3306755.png)
![4-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B3306761.png)
![N~2~-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-pyridinecarboxamide](/img/structure/B3306782.png)